Cas no 1806396-29-1 (2-Ethoxy-3-propionylmandelic acid)

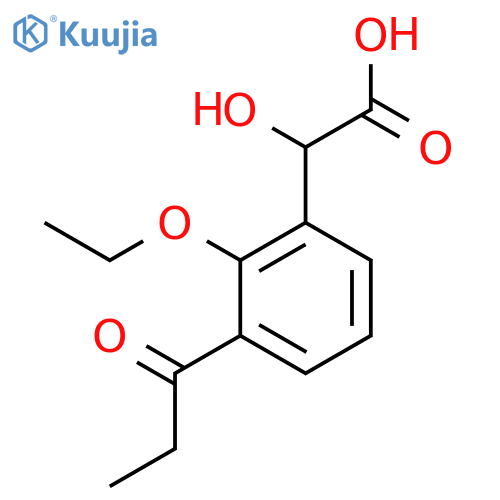

1806396-29-1 structure

商品名:2-Ethoxy-3-propionylmandelic acid

CAS番号:1806396-29-1

MF:C13H16O5

メガワット:252.263144493103

CID:4941150

2-Ethoxy-3-propionylmandelic acid 化学的及び物理的性質

名前と識別子

-

- 2-Ethoxy-3-propionylmandelic acid

-

- インチ: 1S/C13H16O5/c1-3-10(14)8-6-5-7-9(11(15)13(16)17)12(8)18-4-2/h5-7,11,15H,3-4H2,1-2H3,(H,16,17)

- InChIKey: PFNLNUCLXYWIFQ-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1C(C(CC)=O)=CC=CC=1C(C(=O)O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 302

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 83.8

2-Ethoxy-3-propionylmandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015025666-1g |

2-Ethoxy-3-propionylmandelic acid |

1806396-29-1 | 97% | 1g |

1,519.80 USD | 2021-06-18 | |

| Alichem | A015025666-500mg |

2-Ethoxy-3-propionylmandelic acid |

1806396-29-1 | 97% | 500mg |

798.70 USD | 2021-06-18 | |

| Alichem | A015025666-250mg |

2-Ethoxy-3-propionylmandelic acid |

1806396-29-1 | 97% | 250mg |

480.00 USD | 2021-06-18 |

2-Ethoxy-3-propionylmandelic acid 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

1806396-29-1 (2-Ethoxy-3-propionylmandelic acid) 関連製品

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量